molecular formula C23H37N7NaO17P3S B12502560 Acetyl Coenzyme A (sodium salt)

Acetyl Coenzyme A (sodium salt)

Cat. No.: B12502560
M. Wt: 831.6 g/mol
InChI Key: HNLIOWFIXSPFEC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl Coenzyme A (sodium salt) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography . This method ensures high purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of Acetyl Coenzyme A (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of coenzyme A and its subsequent acetylation .

Chemical Reactions Analysis

Types of Reactions

Acetyl Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Acetyl Coenzyme A (sodium salt) include:

Major Products Formed

The major products formed from reactions involving Acetyl Coenzyme A (sodium salt) include:

Scientific Research Applications

Acetyl Coenzyme A (sodium salt) is a crucial biochemical compound with diverse applications in scientific research, particularly in metabolic and biochemical studies, the food industry, pharmaceutical applications, and cosmetic formulations . It is an essential cofactor and acyl carrier in enzymatic acetyl transfer reactions, acting as an acetyl donor for histone acetylase (HAT) for post-translational acetylation of histones and non-histone proteins .

Scientific Research Applications

Acetyl Coenzyme A (sodium salt) is widely utilized in various research areas:

  • Metabolic Studies: It plays a vital role in cellular metabolism as a key substrate in synthesizing fatty acids and cholesterol. It is also essential for researchers studying energy production and metabolic pathways . Acetyl Coenzyme A is formed by the oxidative decarboxylation of pyruvate in mitochondria, the oxidation of long-chain fatty acids, or the oxidative degradation of certain amino acids .
  • Biochemical Research: Essential for understanding enzyme activities and interactions in biochemical pathways. It helps scientists investigate the mechanisms of various enzymes, assisting in drug discovery and development .
  • Pharmaceutical Applications: Acetyl Coenzyme A (sodium salt) is involved in formulating certain medications, especially those targeting metabolic disorders, enhancing drug efficacy and bioavailability .
  • Biotechnology: Used in the production of recombinant proteins, aiding in optimizing cellular processes and improving yield in biomanufacturing .
  • Cell Culture: Often added to cell culture media to support cell growth and differentiation, particularly in studies involving stem cells and primary cell lines .
  • Research on Neurotransmitters: Involved in the synthesis of neurotransmitters, making it valuable for studies related to neurobiology and developing treatments for neurological disorders .

Other Applications

Besides its role in scientific research, Acetyl Coenzyme A (sodium salt) has applications in other industries:

  • Food Industry: It is used as a food additive, enhancing flavor and acting as a preservative, improving product stability and shelf life .
  • Cosmetic Formulations: Utilized for its moisturizing properties, improving skin hydration and overall texture in cosmetic products .

Data Table for Stock Solution Preparation

To prepare stock solutions of Acetyl Coenzyme A (sodium salt), the following table can be used :

1 mg5 mg10 mg
1 mM 1.1383 mL5.6915 mL11.383 mL
5 mM 0.2277 mL1.1383 mL2.2766 mL
10 mM 0.1138 mL0.5692 mL1.1383 mL

Mechanism of Action

Acetyl Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acetyl groups in various biochemical reactions. It is involved in the acetylation of proteins, which can regulate gene expression and enzyme activity. The compound also plays a key role in the citric acid cycle, where it combines with oxaloacetate to form citrate, initiating the cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl Coenzyme A (sodium salt) is unique due to its central role in both energy production and biosynthetic pathways. It serves as a key intermediate in the citric acid cycle and is essential for the synthesis of fatty acids and neurotransmitters .

Properties

Molecular Formula

C23H37N7NaO17P3S

Molecular Weight

831.6 g/mol

IUPAC Name

sodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1

InChI Key

HNLIOWFIXSPFEC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

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